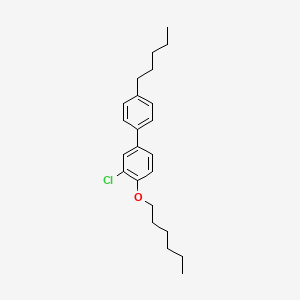
3-Chloro-4-(hexyloxy)-4'-pentyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a chlorine atom, a hexyloxy group, and a pentyl group attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Chlorination: Introduction of a chlorine atom to the biphenyl core using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: Introduction of the pentyl group through a Friedel-Crafts alkylation reaction using pentyl chloride (C₅H₁₁Cl) and aluminum chloride (AlCl₃) as a catalyst.
Etherification: Introduction of the hexyloxy group via a nucleophilic substitution reaction using hexyloxy chloride (C₆H₁₃OCl) and a base like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of liquid crystals for display technologies and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, making it less hydrophobic.
4-Hexyloxy-4’-pentylbiphenyl: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, altering its solubility and chemical properties.
Uniqueness
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is unique due to the combination of the chlorine atom, hexyloxy group, and pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications.
Propiedades
Número CAS |
87946-83-6 |
|---|---|
Fórmula molecular |
C23H31ClO |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-chloro-1-hexoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H31ClO/c1-3-5-7-9-17-25-23-16-15-21(18-22(23)24)20-13-11-19(12-14-20)10-8-6-4-2/h11-16,18H,3-10,17H2,1-2H3 |
Clave InChI |
GJDDHOCWUAZPPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


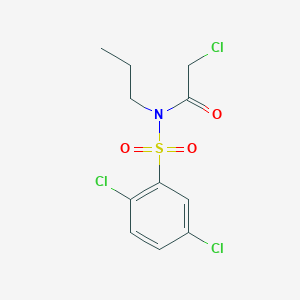
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)


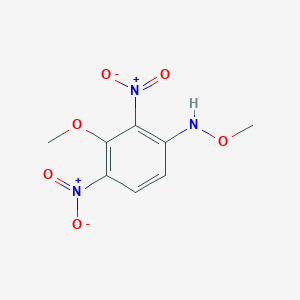
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)

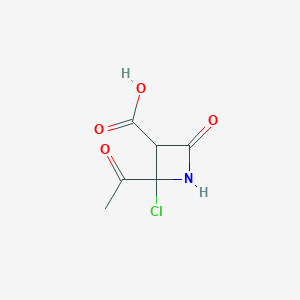
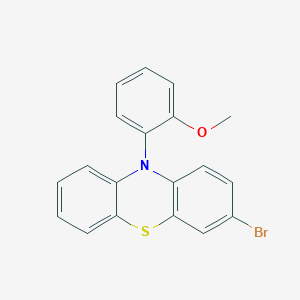


![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
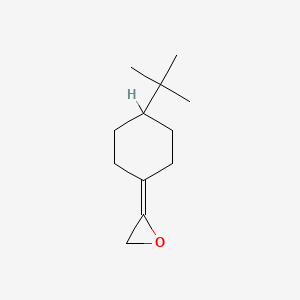
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
